

Publish Comparison Guide: Validation of 4-(1-phenylcyclohexyl)morpholine (PCMo)

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Compound of Interest

Compound Name: *Morpholine,4-(1-phenylcyclohexyl)-*

CAS No.: *2201-40-3*

Cat. No.: *B1222076*

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Executive Summary & Strategic Utility

4-(1-phenylcyclohexyl)morpholine (PCMo) is a morpholine analogue of the dissociative anesthetic Phencyclidine (PCP). While it shares the core arylcyclohexylamine scaffold, the substitution of the piperidine ring with a morpholine ring introduces an oxygen atom, altering lipophilicity and hydrogen-bonding potential.

Primary Research Applications:

- **SAR Deconvolution:** Validates the hydrophobic requirements of the GluN1/GluN2 pore region by acting as a "low-affinity" comparator to PCP.
- **Forensic Toxicology:** Serves as a critical reference standard to distinguish between structural isomers (e.g., 2-, 3-, or 4-methoxy analogs) in complex biological matrices.
- **Behavioral Pharmacology:** Used to dissociate sedative effects from potent psychotomimetic effects, as PCMo exhibits a distinct sedation-to-dissociation ratio compared to PCP.

Mechanistic Validation: The "Morpholine Switch"

To understand PCMo's utility, one must analyze why it is less potent than PCP. This "loss of function" is the tool's primary value, serving as a negative control or titration point in receptor mapping.

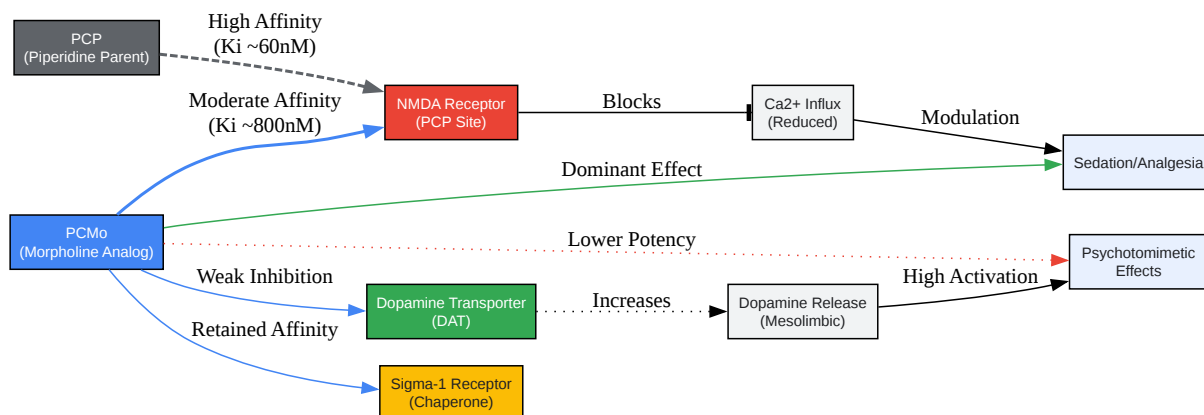
Pharmacodynamic Profile

The introduction of the morpholine oxygen reduces affinity for the NMDA receptor (NMDAR) channel pore.

- Target: NMDAR (PCP binding site within the ion channel).
- Mechanism: Open-channel block (uncompetitive antagonism).
- Selectivity Shift: The morpholine ring reduces NMDAR affinity by approximately 12-fold compared to PCP, while retaining affinity for Sigma () receptors, altering the NMDAR/ ratio.

Signaling Pathway & Interaction Map

The following diagram illustrates how PCMo interacts with the glutamatergic system and how its structural modification leads to differential downstream effects compared to PCP.



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Figure 1: Comparative Pharmacodynamics. PCMo exhibits reduced NMDAR blockade and DAT inhibition compared to PCP, resulting in a profile where sedation predominates over psychotomimetic intensity.

Comparative Performance Analysis

The following table contrasts PCMo with standard arylcyclohexylamines. This data validates its use as a low-potency reference for calibrating binding assays.

Table 1: Receptor Binding & Functional Potency Comparison

Compound	Structure (Amine)	NMDAR Affinity ()	Selectivity Profile	Primary Research Use
PCP	Piperidine	59 nM (High)	Balanced NMDAR/DAT/	Psychosis model (Gold Standard)
PCMo	Morpholine	~750 - 900 nM (Moderate)	Sedative > Dissociative	SAR Probe / Forensic Standard
Ketamine	Methylamine (Ketone)	~650 nM (Moderate)	NMDAR > HCN1	Antidepressant / Anesthetic
MK-801	Dizocilpine	3 nM (Very High)	Highly Selective NMDAR	Channel Blocker (Positive Control)

Note:

values are approximate means derived from rat forebrain radioligand displacement assays using

.

Experimental Protocols for Validation

To validate PCMo in your specific workflow, follow these standardized protocols. These methods ensure the compound is performing as expected (lower potency than PCP) and confirm its chemical identity.

Protocol A: Competitive Radioligand Binding (Validation of Affinity)

Objective: Confirm the reduced affinity of PCMo relative to PCP to validate the "Morpholine Effect."

- Membrane Preparation:

- Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).
- Centrifuge at 48,000
for 20 min; wash pellet 3x to remove endogenous glutamate.
- Incubation:
 - Ligand: 5 nM
(Specific NMDAR channel marker).
 - Competitor: PCMo (Concentration range:
to
M).
 - Non-Specific Control: 10
M PCP or MK-801.
 - Incubate for 2 hours at 25°C (equilibrium is slower for channel blockers).
- Filtration & Counting:
 - Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
 - Measure radioactivity via liquid scintillation counting.
- Validation Criteria:
 - The
for PCMo must be significantly higher (right-shifted curve) than PCP.
 - Hill coefficient should approach 1.0 (indicating competitive interaction at the PCP site).

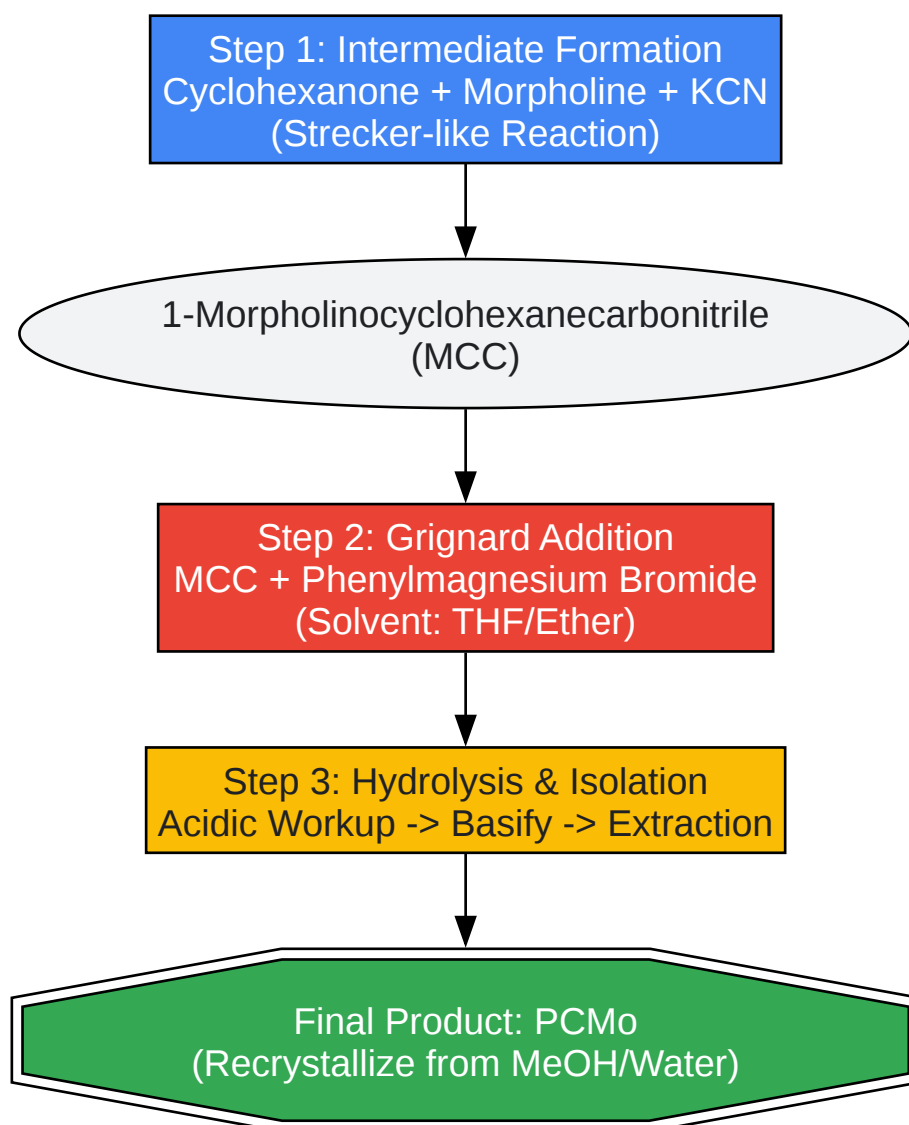
Protocol B: Forensic Identification (LC-MS/MS)

Objective: Distinguish PCMo from isobaric methoxy-analogs (e.g., 3-MeO-PCP isomers) in toxicological samples.

- Sample Prep: Liquid-liquid extraction of plasma using
-butyl chloride at pH 9.5.
- Chromatography:
 - Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 m).
 - Mobile Phase: Gradient elution of 0.1% Formic Acid (A) and Acetonitrile (B).
- Mass Spectrometry (MRM Mode):
 - Precursor Ion:
246.2
 - Transition 1 (Quantifier):
159.1 (Phenylcyclohexyl cation).
 - Transition 2 (Qualifier):
86.1 (Morpholine ring fragment).
 - Note: The morpholine fragment (86) distinguishes PCMo from piperidine analogs (84).

Synthesis & Chemical Validation Workflow

For labs synthesizing PCMo for reference purposes, the Grignard-Nitrile route is the standard for high purity.



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Figure 2: Synthesis Pathway.[1] The conversion of the carbonitrile intermediate is the critical step determining yield and purity.

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